molecular formula C26H30N4O3 B4550635 2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

Cat. No.: B4550635
M. Wt: 446.5 g/mol
InChI Key: JAZCTKTUEHTPRD-UHFFFAOYSA-N
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Description

2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.23179083 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivative Formation

Research has explored various synthesis techniques and the formation of derivatives of related compounds. For example, the synthesis of cyclopenta[c]pyridine derivatives involved the reaction of ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate with cyanothioacetamide and other compounds, leading to the creation of new heterocyclic systems with potential pharmaceutical applications (Dotsenko, Krivokolysko, & Litvinov, 2008). Similarly, ethyl 3-amino-4,5-diphenylthieno[2,3-c]pyridazine-2-carboxyate underwent various reactions to produce new thieno[2,3-c] pyridazine derivatives, indicative of the versatility of these compounds in synthesizing diverse heterocyclic compounds (Radwan, 2000).

Antimicrobial Activity

Some derivatives have been investigated for their antimicrobial properties. For instance, a study on pyrazinamide derivatives highlighted their potential role in blocking ethylene biosynthesis in plants, suggesting applications in agriculture and plant biochemistry (Sun et al., 2017). Additionally, the synthesis and evaluation of ibuprofen analogs, involving reactions with compounds like morpholine, demonstrated potent antiinflammatory activities, indicating their potential use in medical research (Rajasekaran, Sivakumar, & Jayakar, 1999).

Synthesis of Novel Compounds

Research on 2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has led to the synthesis of a variety of novel compounds. For example, the synthesis of new quinazolines as potential antimicrobial agents involved reactions with ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, leading to compounds with potential pharmaceutical applications (Desai, Shihora, & Moradia, 2007).

Anticonvulsant Activity

The compound and its derivatives have also been studied for their anticonvulsant properties. A series of novel enaminones synthesized from cyclic beta-dicarbonyl precursors, which were condensed with morpholine and other compounds, showed significant anticonvulsant activity, suggesting their use in neurological research and therapy (Edafiogho et al., 1992).

Biochemical Pharmacology

In the field of biochemical pharmacology, the antidepressant minaprine and its main metabolites were examined for their monoamine oxidase (MAO) inhibitory effects, demonstrating the potential use of such compounds in mental health treatments (Kan, Mouget-Goniot, Worms, & Bizière, 1986).

Properties

IUPAC Name

2-ethyl-N-(3-morpholin-4-ylpropyl)-3-oxo-5,6-diphenylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-2-30-26(32)23(25(31)27-14-9-15-29-16-18-33-19-17-29)22(20-10-5-3-6-11-20)24(28-30)21-12-7-4-8-13-21/h3-8,10-13H,2,9,14-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZCTKTUEHTPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.